![molecular formula C17H22N4O3S2 B14871147 N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thienopyrazole core, a sulfonamide group, and a tert-butyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.
Formation of the Carbamoyl Group: This step involves the reaction of the thienopyrazole intermediate with an isocyanate or carbamoyl chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thienopyrazole core can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a strong base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienopyrazole core may yield sulfoxides or sulfones, while reduction of the sulfonamide group may yield the corresponding amine.
科学研究应用
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a tool compound to study the biological pathways and mechanisms involving sulfonamides and thienopyrazoles.
Industrial Applications: The unique chemical properties of this compound may make it useful in the development of new materials or catalysts.
作用机制
The mechanism of action of N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The thienopyrazole core may also interact with specific receptors or proteins, modulating their function.
相似化合物的比较
Similar Compounds
N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide: shares similarities with other sulfonamide-containing compounds and thienopyrazole derivatives.
Sulfonamides: These compounds are known for their antibacterial properties and are used in various medicinal applications.
Thienopyrazoles: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
What sets N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide apart is the combination of the thienopyrazole core with the sulfonamide group and the tert-butyl substituent. This unique combination of functional groups may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
属性
分子式 |
C17H22N4O3S2 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
1-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C17H22N4O3S2/c1-11-5-7-12(8-6-11)26(23,24)20-16(22)18-15-13-9-25-10-14(13)19-21(15)17(2,3)4/h5-8H,9-10H2,1-4H3,(H2,18,20,22) |
InChI 键 |
KKAHNJZZQNVRMS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C3CSCC3=NN2C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


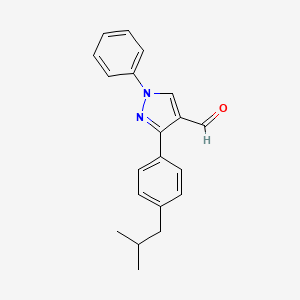
![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
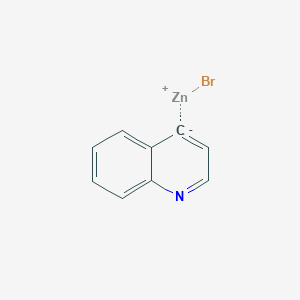
![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B14871100.png)
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)
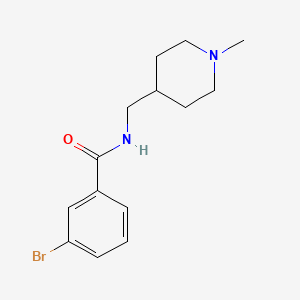
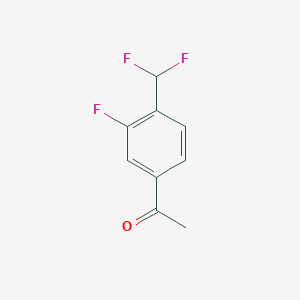
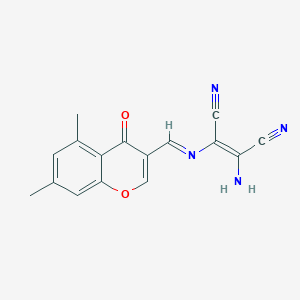
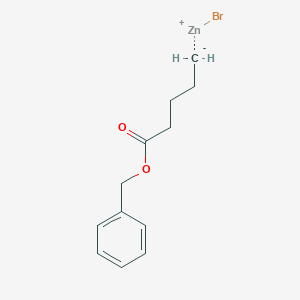
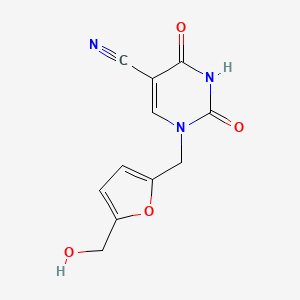
![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)

